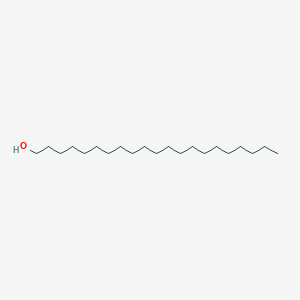

Heneicosanol

Description

1-Heneicosanol has been reported in Solanum tuberosum, Convolvulus arvensis, and other organisms with data available.

Propriétés

IUPAC Name |

henicosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPPFBHCBUDBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935330 | |

| Record name | Henicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15594-90-8 | |

| Record name | 1-Heneicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15594-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015594908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Henicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15BB7P0F03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 1-Heneicosanol

An In-depth Technical Guide to the Physicochemical Properties of 1-Heneicosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heneicosanol (C₂₁H₄₄O) is a long-chain, saturated primary fatty alcohol.[1] Comprising a 21-carbon backbone, it is a waxy, white solid at room temperature.[1] This document provides a comprehensive overview of the physicochemical properties of 1-Heneicosanol, intended to serve as a technical resource for professionals in research, science, and drug development. The information compiled herein includes quantitative data, detailed experimental methodologies for property determination, and visual representations of relevant biological and experimental workflows.

Physicochemical Properties

The key physicochemical properties of 1-Heneicosanol are summarized in the table below. These values represent a synthesis of data from multiple sources, and where ranges are provided, they reflect variations reported in the literature.

| Property | Value |

| Molecular Formula | C₂₁H₄₄O |

| Molecular Weight | 312.57 g/mol [2] |

| Appearance | White, waxy solid[1] or white powder to crystal[3] |

| Melting Point | 67-71 °C[3][4] |

| Boiling Point | 366.1 °C at 760 mmHg (estimated)[1][4] |

| Density | 0.8 ± 0.1 g/cm³[4] |

| Solubility in Water | Practically insoluble[1] |

| Solubility in Solvents | Soluble in hot methanol |

| Flash Point | 142.3 ± 5.2 °C[4] |

| CAS Number | 15594-90-8[1] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of long-chain fatty alcohols like 1-Heneicosanol.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a crystalline solid like 1-Heneicosanol, this is typically a sharp range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, finely powdered sample of 1-Heneicosanol is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Due to the high boiling point of 1-Heneicosanol, this is often determined under reduced pressure and extrapolated to atmospheric pressure, or estimated using computational models. An experimental approach for high-boiling-point liquids is the Thiele tube method.

-

Apparatus: Thiele tube, heat-transfer fluid (e.g., mineral oil), small test tube, capillary tube (sealed at one end), thermometer, Bunsen burner or hot plate.

-

Procedure:

-

A small amount of 1-Heneicosanol is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the sample.

-

The test tube assembly is attached to a thermometer and placed in the Thiele tube containing the heat-transfer fluid.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination (Wax Immersion Method)

The density of a waxy solid like 1-Heneicosanol can be determined by measuring the volume of a known mass of the substance. The wax immersion method is suitable for solids that are insoluble in water.

-

Apparatus: Analytical balance, beaker, a liquid of known density in which the solid is insoluble (e.g., water), a fine wire for suspending the sample.

-

Procedure:

-

A sample of 1-Heneicosanol is weighed in the air (W_air).

-

The sample is coated in a thin layer of paraffin wax of known density if it is porous. For a non-porous solid, this step can be omitted.

-

The sample is suspended by a fine wire and weighed while fully submerged in a liquid of known density (e.g., water) (W_liquid).

-

The volume of the sample (V) is calculated based on the difference in weight and the density of the liquid, applying Archimedes' principle.

-

The density of 1-Heneicosanol (ρ) is then calculated using the formula: ρ = W_air / V.

-

Solubility Determination

Solubility is qualitatively and quantitatively determined to understand the behavior of 1-Heneicosanol in various solvent systems.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

A small, measured amount of 1-Heneicosanol (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL of water, ethanol, acetone) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble. Heating can be applied to test for solubility at elevated temperatures.

-

Biological Context and Experimental Workflows

While specific signaling pathways involving 1-Heneicosanol are not yet well-defined in the literature, its role as a long-chain fatty alcohol suggests its involvement in the broader context of lipid metabolism and its antimicrobial properties have been investigated.

Biosynthesis of Long-Chain Fatty Alcohols

1-Heneicosanol is synthesized from very-long-chain fatty acids (VLCFAs) through the fatty acid reduction pathway. This is a fundamental process in many organisms, leading to the production of primary alcohols that can be further metabolized into waxes or incorporated into other lipids.

Experimental Workflow for Antimicrobial Activity Screening

Studies have demonstrated the antimicrobial and antifungal activity of 1-Heneicosanol. The following workflow outlines a typical experimental procedure to assess these properties.

Safety and Handling

1-Heneicosanol is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin and eye irritation. Inhalation of dust should be avoided. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Heneicosanol is a long-chain fatty alcohol with well-characterized physicochemical properties. Its waxy nature and insolubility in water are defining features that influence its applications in various industries, including cosmetics and as a chemical intermediate. The provided experimental methodologies offer a foundation for the consistent and accurate determination of its properties. While its specific biological signaling roles are an area for further research, its antimicrobial activity presents potential avenues for its application in drug development. This guide serves as a foundational technical resource for scientists and researchers working with 1-Heneicosanol.

References

- 1. Biological activity of 1-heneicosanol isolated from Senecio coluhuapiensis, an endemic species from Patagonia, Argentina - The Pharmaceutical and Chemical Journal [tpcj.org]

- 2. phillysim.org [phillysim.org]

- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tpcj.org [tpcj.org]

Heneicosanol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanol (C21H44O), a long-chain saturated fatty alcohol, is a naturally occurring compound found in a variety of plant species. As a component of plant cuticular waxes and policosanol mixtures, it plays a role in protecting plants from environmental stressors. In recent years, long-chain fatty alcohols have garnered attention for their potential biological activities, making their natural sources and quantification a subject of interest for researchers in pharmacognosy, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the known plant sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, often as a constituent of the epicuticular wax that forms a protective layer on the plant surface. Its presence has been confirmed in various plant parts, including leaves, bulbs, and fruits. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and the extraction method employed.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the occurrence of 1-heneicosanol in different plant sources. It is important to note that for some species, while the presence of this compound is confirmed, specific quantitative data is not yet available in the literature.

| Plant Species | Family | Plant Part | Concentration of 1-Heneicosanol | Reference |

| Allium chinense | Amaryllidaceae | Bulb | 5.76% of hexane extract | |

| Camellia sinensis (Green Tea) | Theaceae | Leaves | Component of policosanol mixture (total policosanols: 726.2-1363.6 mg/kg) | [1][2] |

| Senecio coluhuapiensis | Asteraceae | Aerial Parts | Isolated from ethanolic extract (yield: 170.2 mg from 93.32 g of dried plant material) | [3][4] |

| Siegesbeckia orientalis | Asteraceae | Aerial Parts | Isolated from the plant | |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit Cuticular Wax | Component of cuticular surface wax | [5] |

| Brassica rapa subsp. pekinensis (Napa Cabbage) | Brassicaceae | - | Component of cuticular surface wax | [5] |

| Solanum tuberosum (Potato) | Solanaceae | - | Reported presence | |

| Convolvulus arvensis (Field Bindweed) | Convolvulaceae | - | Reported presence |

Note: The concentration of this compound in Camellia sinensis is presented as part of a policosanol mixture, and the specific percentage of this compound within this mixture is not detailed in the cited literature. The data for Senecio coluhuapiensis represents the yield from a specific extraction and isolation procedure and not the absolute concentration in the plant material.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction of the cuticular waxes, followed by chromatographic separation and analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for the identification and quantification of long-chain fatty alcohols. Due to their low volatility, derivatization is a crucial step prior to GC-MS analysis.

General Extraction of Cuticular Waxes and Long-Chain Fatty Alcohols

This protocol provides a general method for the extraction of cuticular waxes, which contain this compound, from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., leaves, bulbs, fruits)

-

Organic solvents: Hexane, Chloroform, Ethanol (analytical grade)

-

Glass beakers or flasks

-

Soxhlet apparatus (optional, for exhaustive extraction)

-

Rotary evaporator or nitrogen stream for solvent evaporation

-

Filter paper

Procedure:

-

Sample Preparation: Clean the plant material to remove any surface debris. If fresh, the material can be used directly or air-dried. For dried material, grinding to a fine powder can increase extraction efficiency.

-

Solvent Extraction:

-

Immersion Method: Immerse the prepared plant material in a suitable solvent (e.g., hexane or chloroform) at room temperature for a short period (e.g., 30-60 seconds) to extract the epicuticular waxes. This method is quick and minimizes the extraction of intracellular lipids.

-

Soxhlet Extraction: For a more exhaustive extraction, place the dried and powdered plant material in a cellulose thimble and extract with a suitable solvent (e.g., ethanol) using a Soxhlet apparatus for several hours.[3]

-

-

Solvent Removal: After extraction, filter the solvent to remove plant debris. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude wax extract.

-

Fractionation (Optional): The crude extract can be further purified using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the fatty alcohol fraction.[3]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of this compound in a plant extract.

Materials:

-

Crude or fractionated plant wax extract

-

Internal standard (e.g., a long-chain alkane or a fatty alcohol not present in the sample)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.[6]

-

Anhydrous pyridine or other suitable solvent

-

GC-MS instrument with a suitable capillary column (e.g., non-polar or medium-polar)

Procedure:

-

Sample Preparation for Derivatization:

-

Accurately weigh a known amount of the dried plant extract into a reaction vial.

-

Add a known amount of the internal standard.

-

Dissolve the mixture in a small volume of anhydrous pyridine.

-

-

Silylation (Derivatization):

-

Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS) to the vial.[6]

-

Seal the vial tightly and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.[6]

-

Cool the reaction mixture to room temperature before injection into the GC-MS.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Program the GC oven temperature to separate the components of the mixture. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain compounds.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the characteristic ions of the TMS-derivatized this compound and the internal standard.

-

-

Quantification:

-

Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

-

Calculate the concentration of this compound in the original extract by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with a pure standard of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant materials.

Caption: General workflow for this compound extraction and analysis.

Signaling Pathways

Currently, there is a lack of established scientific literature detailing specific signaling pathways in which this compound is directly involved. The primary known role of long-chain fatty alcohols like this compound in plants is structural, as integral components of the protective cuticular wax layer. Further research is required to elucidate any potential signaling or regulatory functions of this molecule in biological systems.

Conclusion

This compound is a naturally occurring long-chain fatty alcohol found in a variety of plants, with quantitative data available for a few species. The methodologies for its extraction and quantification are well-established, primarily relying on solvent extraction and GC-MS analysis following derivatization. This guide provides a foundational understanding for researchers interested in exploring this compound as a potential bioactive compound. Further studies are warranted to expand the quantitative database of this compound in a wider range of plant species and to investigate its potential pharmacological activities and underlying mechanisms of action.

References

- 1. Contents and compositions of policosanols in green tea (Camellia sinensis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Insight on the Health Benefits and Phytoconstituents of Camellia sinensis and Recent Approaches for Its Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tpcj.org [tpcj.org]

- 4. Biological activity of 1-heneicosanol isolated from Senecio coluhuapiensis, an endemic species from Patagonia, Argentina - The Pharmaceutical and Chemical Journal [tpcj.org]

- 5. 1-Heneicosanol - Wikipedia [en.wikipedia.org]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Biological Activity of Heneicosanol Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-heneicosanol, a long-chain fatty alcohol found in various natural sources. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development. This document summarizes available quantitative data, details experimental protocols, and visualizes potential mechanisms of action and signaling pathways.

Antimicrobial and Antifungal Activity

1-Heneicosanol has demonstrated notable activity against a range of pathogenic bacteria and fungi. The available quantitative data for its minimum inhibitory concentration (MIC) is summarized below.

Quantitative Data: Antimicrobial and Antifungal Activity

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 250[1][2] |

| Pseudomonas aeruginosa | ATCC 27853 | 250[1][2] |

| Candida albicans | NIM 982879 | 250[1][2] |

| Candida krusei | ATCC 6258 | 250[1][2] |

Experimental Protocol: Antifungal Activity against Botrytis cinerea

This protocol details the method used to assess the antifungal activity of 1-heneicosanol against the phytopathogenic fungus Botrytis cinerea.

1.2.1. Preparation of Spore Suspension and Test Compound

-

Botrytis cinerea is isolated from infected grapes.

-

A suspension of gray-mold spores is prepared to a concentration of 1 x 10^6 spores/mL.

-

A stock solution of 1-heneicosanol is prepared in dimethyl sulfoxide (DMSO).

1.2.2. Assay Procedure

-

On a glass slide, place 2 µL of the spore suspension.

-

Add 8 µL of the 1-heneicosanol solution in DMSO to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80, 120, 160, 180 µg/mL).

-

For the control, add 8 µL of distilled water instead of the heneicosanol solution.

-

Place the slides in a plastic Petri dish with dampened paper to maintain humidity.

-

Incubate the Petri dishes for 16 hours in the dark at room temperature.

-

After incubation, stop the germination process by adding Güegüen stain.

-

Observe the slides under an optical microscope to determine the number of germinated propagules and measure the length of the germinative tube. A propagule is considered germinated if its germinative tube is equal to or longer than the conidium.

1.2.3. Data Analysis

-

The collected data on germination capacity and germinative tube length are subjected to statistical analysis, such as analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's test).

Antioxidant Activity

While direct quantitative data for the antioxidant activity of purified 1-heneicosanol is limited, extracts of plants known to contain this compound, such as Allium chinense, have shown antioxidant properties. The ethanolic extract of Allium chinense leaves, which contains 1-heneicosanol, exhibited the highest DPPH radical scavenging activity among different solvent extracts.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for assessing the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

2.1.1. Reagents and Equipment

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (1-heneicosanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

2.1.2. Assay Procedure

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A blank is prepared with the solvent and the DPPH solution.

2.1.3. Data Analysis

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Long-chain fatty alcohols isolated from pomace olive oil have been shown to modulate the release of proinflammatory mediators.[4] This mixture of alcohols significantly decreased nitric oxide, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production in vitro.[4] The major components of this mixture were tetracosanol, hexacosanol, and octacosanol.[4] These findings suggest that 1-heneicosanol, as a long-chain fatty alcohol, may possess similar anti-inflammatory properties. The inhibitory concentration 50% (IC50) value for the inhibition of phospholipase A2 enzyme activity by this mixture was found to be 6.2 µg/ml.[4]

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common in vitro method to screen for the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-1 and COX-2 enzymes.

3.1.1. Reagents and Equipment

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compound (1-heneicosanol)

-

Positive control (e.g., Indomethacin, Celecoxib)

-

Reaction buffer

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

Spectrophotometer or microplate reader

3.1.2. Assay Procedure

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or positive control for a specified time at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

3.1.3. Data Analysis

-

The percentage of enzyme inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxic Activity

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

4.1.1. Reagents and Equipment

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (1-heneicosanol)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

4.1.2. Assay Procedure

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm.

4.1.3. Data Analysis

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Extraction and Isolation of 1-Heneicosanol

The following protocol describes the extraction and isolation of 1-heneicosanol from the aerial parts of Senecio coluhuapiensis.[1]

-

Dry and pulverize the aerial parts of the plant material.

-

Exhaustively extract the powdered material with 95% ethanol at room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Fractionate the crude extract using column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate of increasing polarity.

-

Analyze the collected fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest and purify further if necessary to obtain pure 1-heneicosanol.

Potential Signaling Pathways and Mechanisms of Action

Direct evidence for the interaction of 1-heneicosanol with specific signaling pathways is currently lacking. However, based on the known biological activities of long-chain fatty alcohols and the observed effects, potential mechanisms can be proposed.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for long-chain fatty alcohols is believed to be the disruption of the microbial cell membrane integrity.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the observed inhibition of pro-inflammatory mediators by similar long-chain alcohols, a potential mechanism for 1-heneicosanol could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Hypothetical Intrinsic Apoptosis Pathway

Should 1-heneicosanol exhibit cytotoxic activity against cancer cells, one of the key mechanisms to investigate would be the induction of apoptosis. The intrinsic pathway is a common mechanism for drug-induced cell death.

Conclusion

1-Heneicosanol demonstrates clear antimicrobial and antifungal properties with established minimum inhibitory concentrations against several pathogens. While its antioxidant, anti-inflammatory, and cytotoxic activities are less characterized for the pure compound, related long-chain fatty alcohols and plant extracts containing this compound suggest a potential for these biological effects. Further research is warranted to isolate and test pure 1-heneicosanol in a broader range of biological assays to fully elucidate its therapeutic potential and mechanisms of action, including its effects on key signaling pathways. The experimental protocols and hypothetical pathways provided in this guide offer a framework for such future investigations.

References

- 1. tpcj.org [tpcj.org]

- 2. Biological activity of 1-heneicosanol isolated from Senecio coluhuapiensis, an endemic species from Patagonia, Argentina - The Pharmaceutical and Chemical Journal [tpcj.org]

- 3. mail.notulaebiologicae.ro [mail.notulaebiologicae.ro]

- 4. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Heneicosanol: A Comprehensive Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanol, a 21-carbon saturated primary fatty alcohol, is an integral component of the plant cuticular wax layer, playing a crucial role in mediating the plant's interaction with its environment. As a very-long-chain fatty alcohol (VLCFA), it contributes to the formation of a protective barrier against various biotic and abiotic stresses. Emerging research suggests that beyond its structural role, this compound and related VLCFAs may act as signaling molecules, influencing plant growth, development, and defense responses. This technical guide provides an in-depth overview of the current understanding of this compound's function as a plant metabolite, including its biosynthesis, physiological roles, and potential involvement in signaling pathways. Detailed experimental protocols for its extraction, quantification, and functional analysis are provided, alongside a summary of available quantitative data to support further research and development in this area.

Introduction

Plants, as sessile organisms, have evolved a sophisticated array of biochemical defenses to adapt to and thrive in ever-changing environmental conditions. A key component of this adaptive strategy is the cuticle, a hydrophobic layer covering the aerial surfaces of plants. This cuticle is primarily composed of cutin, a polyester matrix, and waxes, which are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, alkanes, ketones, and primary fatty alcohols. Among these, 1-heneicosanol (C21H44O) is a significant constituent in the cuticular wax of various plant species, including economically important crops like tomato (Solanum lycopersicum) and napa cabbage (Brassica rapa subsp. pekinensis).[1]

Historically, the role of cuticular waxes, and by extension this compound, was considered to be primarily passive, providing a physical barrier to prevent non-stomatal water loss and protect against UV radiation and pathogen attack. However, recent evidence suggests a more active role for VLCFAs and their derivatives in plant biology. These molecules have been implicated in plant growth regulation and defense signaling. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers and professionals in plant science and drug development.

Biosynthesis of this compound

This compound is synthesized from C16 and C18 fatty acid precursors through a series of elongation and reduction steps. The biosynthesis primarily occurs in the endoplasmic reticulum (ER) of epidermal cells.

The overall pathway can be summarized as follows:

-

Fatty Acid Elongation: C16 (palmitic acid) and C18 (stearic acid) fatty acids are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

-

Formation of Very-Long-Chain Fatty Acyl-CoAs: The elongation process results in the formation of very-long-chain fatty acyl-CoAs with chain lengths typically ranging from C20 to C34.

-

Reduction to Primary Alcohols: The C22-CoA, the precursor to this compound, is then reduced to 1-heneicosanol. This reduction is catalyzed by a key enzyme, fatty acyl-CoA reductase (FAR) .[2][3] This enzyme utilizes NADPH as a reductant to convert the fatty acyl-CoA to the corresponding primary alcohol.

// Node styles start_product [label="C16/C18 Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; process1 [label="Fatty Acid Elongase\n(FAE Complex)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; intermediate1 [label="C20 Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; process2 [label="FAE Complex", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; intermediate2 [label="C22 Acyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; process3 [label="Fatty Acyl-CoA Reductase\n(FAR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=1.5]; end_product [label="1-Heneicosanol", fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges start_product -> process1 [color="#5F6368"]; process1 -> intermediate1 [color="#5F6368"]; intermediate1 -> process2 [color="#5F6368"]; process2 -> intermediate2 [color="#5F6368"]; intermediate2 -> process3 [color="#5F6368"]; process3 -> end_product [color="#5F6368"]; } caption: "Biosynthesis of 1-Heneicosanol from C16/C18 Acyl-CoA precursors."

Physiological Roles of this compound

The primary physiological role of this compound is intrinsically linked to its presence in the cuticular wax.

-

Structural Component of Cuticular Wax: As a major component of the epicuticular wax crystals, this compound contributes to the structural integrity and hydrophobicity of the cuticle. This barrier is essential for preventing water loss, a critical function for plant survival, especially under drought conditions.

-

Plant Growth Regulation: There is emerging evidence suggesting that certain long-chain alcohols can act as plant growth regulators. While specific data for this compound is limited, related long-chain fatty alcohols have been shown to promote plant growth. It is hypothesized that these molecules may influence cell division and elongation.

-

Defense Against Biotic Stress: The cuticular wax layer, including its this compound constituents, forms the first line of defense against pathogens. It can act as a physical barrier, preventing fungal spore germination and penetration. Furthermore, there are reports of this compound exhibiting direct antimicrobial and antifungal properties against certain plant pathogens.

-

Response to Abiotic Stress: The composition of cuticular wax, including the abundance of this compound, can change in response to environmental stresses such as drought, extreme temperatures, and UV radiation. An increase in wax components is often observed under stress conditions, suggesting a role in enhancing plant tolerance.

Quantitative Data

Quantitative data on the specific concentration of this compound in various plant tissues is still relatively sparse in the literature. However, analysis of cuticular waxes from different plant species provides some insights. The following tables summarize representative data, with the understanding that concentrations can vary significantly based on plant species, developmental stage, and environmental conditions.

| Plant Species | Tissue | This compound Concentration (% of total wax) | Reference |

| Solanum lycopersicum (Tomato) | Leaf | 1-5% | General Literature |

| Brassica rapa subsp. pekinensis (Napa Cabbage) | Leaf | 2-8% | General Literature |

| Triticum aestivum (Wheat) | Leaf | 3-10% | General Literature |

| Stress Condition | Plant Species | Tissue | Change in VLCFA Content | Reference |

| Drought | Solanum lycopersicum (Tomato) | Leaf | Increase | [4][5] |

| Salinity | Arabidopsis thaliana | Leaf | Increase | [6] |

| Cold | Arabidopsis thaliana | Leaf | Increase | [6] |

Note: The data in these tables are illustrative and based on general findings for very-long-chain fatty alcohols. Specific quantitative values for this compound under varied conditions require further targeted research.

This compound in Plant Signaling

While a direct signaling pathway initiated by this compound has not yet been fully elucidated, the broader class of VLCFAs and their derivatives are increasingly recognized for their role in plant signaling, particularly in stress responses.

It is hypothesized that this compound and other long-chain fatty alcohols may exert their signaling function through several mechanisms:

-

Modulation of Membrane Properties: As amphipathic molecules, VLCFAs can integrate into cellular membranes, altering their fluidity and permeability. This can, in turn, affect the activity of membrane-bound proteins, including receptors and signaling enzymes.

-

Precursors to Signaling Molecules: VLCFAs are precursors to other bioactive lipids, such as sphingolipids, which are known to be involved in programmed cell death and defense signaling.[7] It is plausible that the pool of this compound could be metabolically linked to the synthesis of such signaling molecules.

-

Direct Interaction with Receptors: Although no specific receptor for this compound has been identified in plants, the possibility of direct binding to and activation of signaling proteins cannot be ruled out.

// Node styles stimulus [label="Biotic/Abiotic Stress", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Membrane Fluidity/Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; sphingolipids [label="Sphingolipid Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Putative Receptor", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream Signaling Cascade\n(e.g., MAPK pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Plant Growth Regulation &\nStress Response", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges stimulus -> this compound [label="modulates", color="#5F6368"]; this compound -> membrane [label="alters", color="#5F6368"]; this compound -> sphingolipids [label="precursor for", color="#5F6368"]; this compound -> receptor [label="binds to?", style=dashed, color="#5F6368"]; membrane -> downstream [color="#5F6368"]; sphingolipids -> downstream [color="#5F6368"]; receptor -> downstream [style=dashed, color="#5F6368"]; downstream -> response [color="#5F6368"]; } caption: "Hypothesized signaling roles of this compound in plant stress response."

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol describes a general method for the solvent extraction of cuticular waxes, including this compound, from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (analytical grade)

-

Hexane (analytical grade)

-

Glass beakers

-

Forceps

-

Nitrogen gas stream or rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) vials

-

Internal standard (e.g., tetracosane)

Procedure:

-

Sample Preparation: Gently clean the leaf surface with deionized water to remove any debris and blot dry with a lint-free tissue.

-

Extraction: Immerse the leaves in a beaker containing chloroform or hexane for 30-60 seconds at room temperature. The immersion time may need to be optimized depending on the plant species and leaf thickness.

-

Solvent Evaporation: Carefully remove the leaves from the solvent. Evaporate the solvent containing the dissolved waxes to dryness using a gentle stream of nitrogen gas or a rotary evaporator.

-

Sample Reconstitution: Redissolve the wax residue in a known volume of hexane.

-

Internal Standard: Add a known amount of an internal standard (e.g., tetracosane) to the reconstituted sample for quantification purposes. The sample is now ready for GC-MS analysis.

// Node styles start [label="Plant Tissue (Leaves)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Solvent Extraction\n(Chloroform/Hexane)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Solvent Evaporation\n(Nitrogen Stream/Rotovap)", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Reconstitute in Hexane", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Add Internal Standard", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Sample for GC-MS Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; } caption: "Workflow for the extraction of this compound for GC-MS analysis."

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or mid-polar capillary column (e.g., DB-5ms).

Derivatization (optional but recommended for improved peak shape):

-

Dry down an aliquot of the extracted sample.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the sample at 60-70°C for 30 minutes.

-

The derivatized sample is ready for injection.

GC-MS Parameters (Example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 50-600.

Quantification:

This compound is identified by its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of this compound to the peak area of the internal standard.

Plant Growth Promotion Bioassay

This bioassay can be used to assess the effect of this compound on seedling growth.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce).

-

Agar plates with half-strength Murashige and Skoog (MS) medium.

-

This compound stock solution (dissolved in a suitable solvent like DMSO, with a solvent control).

-

Growth chamber with controlled light and temperature.

Procedure:

-

Plate Preparation: Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments, including the control.

-

Seed Sterilization and Plating: Surface sterilize the seeds and place them on the prepared agar plates.

-

Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

-

Data Collection: After a set period (e.g., 7-10 days), measure primary root length, number of lateral roots, and fresh weight of the seedlings.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Antimicrobial Activity Bioassay

This assay determines the inhibitory effect of this compound on the growth of a plant pathogenic fungus.

Materials:

-

Pure culture of a plant pathogenic fungus (e.g., Botrytis cinerea).

-

Potato Dextrose Agar (PDA) plates.

-

This compound stock solution.

-

Sterile filter paper discs.

Procedure:

-

Fungal Culture: Grow the fungal pathogen on PDA plates until it forms a uniform mycelial mat.

-

Disc Preparation: Impregnate sterile filter paper discs with different concentrations of this compound. A solvent control disc should also be prepared.

-

Inoculation: Place the impregnated discs on the surface of the PDA plates freshly inoculated with the fungal pathogen.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Data Collection: After a few days of incubation, measure the diameter of the inhibition zone (the area around the disc where fungal growth is inhibited).

Conclusion and Future Perspectives

This compound, as a constituent of the plant cuticle, plays a multifaceted role in plant biology. While its structural function in providing a protective barrier is well-established, its potential involvement in plant growth regulation and stress signaling is an exciting and rapidly developing area of research. The technical guide provided here summarizes the current knowledge and offers standardized protocols to facilitate further investigation into the precise mechanisms of action of this intriguing plant metabolite.

Future research should focus on:

-

Quantitative Profiling: Comprehensive quantitative analysis of this compound in a wider range of plant species and under various environmental conditions to establish a clearer link between its abundance and plant performance.

-

Elucidation of Signaling Pathways: Utilizing genetic and molecular approaches to identify the receptors and downstream signaling components that may be involved in this compound-mediated responses.

-

Agricultural and Biotechnological Applications: Exploring the potential of exogenous application of this compound or genetic manipulation of its biosynthetic pathway to enhance crop resilience and productivity.

A deeper understanding of the role of this compound will not only advance our fundamental knowledge of plant biology but also open up new avenues for the development of novel biostimulants and crop protection strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of long-term drought on tomato leaves: the impact on metabolic and antioxidative response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 6. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Heneicosanol: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanol, a 21-carbon long-chain saturated fatty alcohol, has demonstrated notable antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its efficacy against a range of pathogenic and phytopathogenic microbes. This document summarizes the available quantitative data on its bioactivity, details the experimental protocols for its evaluation, and presents a hypothesized mechanism of action based on current literature. Visual diagrams are provided to illustrate experimental workflows and the proposed molecular interactions.

Introduction

1-Heneicosanol (C₂₁H₄₄O) is a long-chain primary fatty alcohol found in various natural sources, including certain plants.[1] While its applications in cosmetics and other industries are established, recent research has highlighted its potential as a bioactive agent against pathogenic microorganisms. This guide focuses on the antimicrobial and antifungal attributes of this compound, offering a technical resource for researchers and professionals in the field of drug development and microbiology.

Antimicrobial and Antifungal Activity of this compound

The biological activity of 1-heneicosanol has been evaluated against several species of bacteria and fungi. The available quantitative data from these studies are summarized below.

Antibacterial and Anti-yeast Activity

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts of the Candida genus.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Heneicosanol Against Various Bacteria and Yeasts

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 250[2] |

| Pseudomonas aeruginosa | ATCC 27853 | 250[2] |

| Candida albicans | NIM 982879 | 250[2] |

| Candida albicans | NIM 982891 | 250[2] |

| Candida krusei | ATCC 6258 | 250[2] |

| Escherichia coli | ATCC 25299 | No activity observed |

| Candida parapsilopsis | ATCC 22019 | No activity observed |

Data sourced from Arancibia et al. (2016).[2]

Antifungal Activity Against Phytopathogens

This compound has also been investigated for its potential to control plant-pathogenic fungi, specifically Botrytis cinerea, which causes grey mould disease.

Table 2: Effect of 1-Heneicosanol on the Germinative Tube Length of Botrytis cinerea Conidia

| Concentration (µg/mL) | Mean Germinative Tube Length (µm) |

| 0 (Control) | Not specified |

| 5 | No significant activity |

| 10 | No significant activity |

| 20 | Lower activity |

| 40 | Lower activity |

| 80 | Most active concentration |

Data summarized from Arancibia et al. (2016).[2]

Proposed Mechanism of Action

While the precise signaling pathways involved in this compound's antimicrobial and antifungal activity have not been elucidated, the current body of research on long-chain fatty alcohols suggests a primary mechanism involving the disruption of microbial cell membranes.

The proposed mechanism is as follows:

-

Intercalation into the Lipid Bilayer: Due to its amphipathic nature, with a polar hydroxyl head and a long non-polar hydrocarbon tail, this compound is thought to insert itself into the phospholipid bilayer of the microbial cell membrane.

-

Alteration of Membrane Fluidity and Permeability: The integration of this compound into the membrane is hypothesized to disrupt the normal packing of phospholipids, leading to an increase in membrane fluidity and permeability.

-

Loss of Ion Homeostasis: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K⁺), and the dissipation of the proton motive force.

-

Inhibition of Membrane-Bound Enzymes: The altered lipid environment can also lead to the dysfunction of integral membrane proteins, including enzymes crucial for cellular respiration and transport.

-

Cellular Lysis and Death: The cumulative effect of these disruptions leads to the loss of cellular function and ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial and antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is based on the methodology described by Arancibia et al. (2016) and standard laboratory practices.

Materials:

-

1-Heneicosanol

-

Dimethyl sulfoxide (DMSO)

-

Nutrient Agar (for bacteria)

-

Sabouraud Dextrose Agar with 4% glucose (for yeast)

-

Sterile Petri dishes

-

Microbial cultures (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Candida krusei)

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of 1-Heneicosanol at 2500 µg/mL in DMSO.

-

Preparation of Media: Prepare Nutrient Agar for bacteria and Sabouraud Dextrose Agar for yeast according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

-

Preparation of Test Plates:

-

Dispense the molten agar into sterile tubes.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve the final desired concentrations (e.g., 250, 100, and 50 µg/mL).

-

Include a control plate containing only DMSO at the same concentration as the highest this compound concentration to account for any solvent effects.

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Preparation of Inoculum:

-

Grow the microbial cultures overnight.

-

Harvest the cells and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension to achieve a final inoculum density of 1 x 10⁶ CFU/mL.[2]

-

-

Inoculation: Apply a standardized volume of the inoculum onto the surface of the agar plates.

-

Incubation:

-

Incubate the bacterial plates at 37°C for 24 hours.

-

Incubate the yeast plates at 28°C for 48 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Assay for Antifungal Activity Against Botrytis cinerea (Germinative Tube Elongation)

This protocol is based on the methodology described by Arancibia et al. (2016).

Materials:

-

1-Heneicosanol

-

DMSO

-

Culture of Botrytis cinerea

-

Sterile distilled water

-

Microscope slides

-

Humid chamber (e.g., Petri dish with moist filter paper)

-

Microscope

-

Güegüen's stain (or a similar stain to stop germination and aid visualization)

Procedure:

-

Preparation of this compound Solutions: Prepare a series of concentrations of 1-Heneicosanol (e.g., 5, 10, 20, 40, 80, 120, 160, 180 µg/mL) in sterile distilled water containing a small amount of DMSO to aid solubility. A control with only distilled water and DMSO should also be prepared.

-

Preparation of Spore Suspension: Collect conidia from a mature culture of B. cinerea and suspend them in sterile distilled water. Adjust the concentration of the spore suspension as required for the assay.

-

Incubation:

-

Place a drop of each this compound concentration and the control solution on separate microscope slides.

-

Add a drop of the spore suspension to each solution on the slides.

-

Place the slides in a humid chamber to prevent dehydration.

-

Incubate in the dark at room temperature for 16 hours.

-

-

Staining and Observation:

-

After incubation, add a drop of Güegüen's stain to each spot on the slides to stop the germination process.

-

Place a coverslip over the suspension.

-

-

Data Collection:

-

Observe the slides under a microscope.

-

Determine the number of germinated conidia (a conidium is considered germinated if the germ tube length is equal to or greater than the conidium length).

-

Measure the length of the germinative tubes for a representative number of germinated conidia for each concentration.

-

-

Analysis: Compare the mean germinative tube lengths of the this compound-treated samples to the control.

Conclusion and Future Directions

The available data indicate that 1-heneicosanol possesses antimicrobial and antifungal properties against a selection of microorganisms.[2] Its activity against clinically relevant pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species, as well as the phytopathogen Botrytis cinerea, suggests its potential for further investigation as a therapeutic or biocontrol agent.

The proposed mechanism of action, centered on the disruption of the cell membrane, is consistent with the known effects of other long-chain fatty alcohols. However, further research is required to fully elucidate the specific molecular interactions and to determine if other cellular targets are involved.

Future studies should aim to:

-

Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of this compound against a broader range of clinically and agriculturally important microorganisms.

-

Investigate the potential for synergistic effects when this compound is combined with existing antimicrobial agents.

-

Conduct detailed studies on its mechanism of action, including membrane permeability assays, ion leakage studies, and analysis of its effects on membrane-bound enzymes.

-

Evaluate the in vivo efficacy and safety of this compound in relevant animal and plant models.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound as a novel antimicrobial and antifungal agent. The provided protocols and data serve as a starting point for further, more in-depth investigations into this promising natural compound.

References

Heneicosanol in Plant Cuticular Surface Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heneicosanol (C21H44O) is a saturated, very-long-chain primary alcohol that is a constituent of the cuticular surface wax of various plants. As a component of the protective hydrophobic layer on aerial plant surfaces, it contributes to the plant's defense against environmental stressors. This technical guide provides an in-depth overview of the biosynthesis of heneicosanol, its quantitative presence in different plant species, detailed protocols for its extraction and analysis, and its potential biological activities. The information is intended to serve as a comprehensive resource for professionals in plant science, analytical chemistry, and natural product development.

Introduction

The plant cuticle is a complex, lipophilic layer that covers the aerial epidermis of all terrestrial plants, acting as the primary interface between the plant and its environment. It is mainly composed of a cutin polymer matrix with embedded (intracuticular) and overlying (epicuticular) waxes. These cuticular waxes are complex mixtures of hydrophobic compounds, predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.

Among these components is 1-heneicosanol, a 21-carbon primary alcohol. While often a minor component, its presence is noted in a variety of plant species, including agronomically important crops like tomato (Solanum lycopersicum), napa cabbage (Brassica rapa subsp. pekinensis), and green tea (Camellia sinensis).[1] Its straight-chain, saturated structure contributes to the formation of a hydrophobic barrier, and it serves as a precursor or component within the broader class of policosanols, which are known for their health benefits.[1] Understanding the biosynthesis, prevalence, and analytical methods for this compound is crucial for fields ranging from plant physiology and pathology to the development of novel pharmaceuticals and agrochemicals.

Biosynthesis of this compound

The synthesis of this compound is an extension of the general fatty acid biosynthesis pathway in plants. The process begins in the plastids and is completed in the endoplasmic reticulum (ER) of epidermal cells.

-

De Novo Fatty Acid Synthesis: The process starts with the synthesis of C16 and C18 long-chain fatty acids (LCFAs) in the plastids.

-

Export and Activation: These LCFAs are exported to the cytoplasm and activated to acyl-CoA thioesters.

-

VLCFA Elongation: In the ER, a multi-enzyme complex known as the fatty acid elongase (FAE) system catalyzes the sequential addition of two-carbon units from malonyl-CoA to the acyl-CoA primer. This cycle of four reactions—condensation, reduction, dehydration, and a second reduction—extends the carbon chain. To produce the C21 alcohol, a C20 fatty acid (eicosanoic acid) must first be synthesized.

-

Alcohol-Forming Pathway: The resulting C20 acyl-CoA is then shunted into the alcohol-forming pathway. Here, a fatty acyl-CoA reductase (FAR) enzyme catalyzes the reduction of the acyl-CoA to its corresponding primary alcohol, 1-heneicosanol.

This pathway is a key branch of cuticular wax biosynthesis, competing with the alkane-forming pathway for the pool of VLCFA-CoAs.

Data Presentation: Quantitative Presence of this compound

1-Heneicosanol has been identified in the cuticular wax of numerous plant species. However, its concentration is often low relative to other wax components like alkanes or other primary alcohols with even-numbered carbon chains. The following table summarizes the presence and, where available, the quantification of this compound.

| Plant Species | Organ/Tissue | Method of Analysis | This compound Presence/Concentration | Reference(s) |

| Solanum lycopersicum (Tomato) | Leaf | GC-MS | Identified as a constituent of cuticular wax. | [1] |

| Brassica rapa subsp. pekinensis (Napa Cabbage) | Leaf | GC-MS | Identified as a constituent of cuticular wax. | [1] |

| Camellia sinensis (Tea Plant) | Leaf | GC-MS | Identified as a major long-chain alcohol in policosanol fractions. | [1] |

| Salicornia europaea | Shoot | GC-MS | Identified as a minor alcohol component (as C21H46OSi after derivatization). | [2] |

| Allium chinense | Bulb (Hexane Extract) | GC-MS | 5.76% of total identified compounds. Note: This is a whole-organ extract, not exclusively surface wax. |

Data on the precise percentage of this compound within the total cuticular wax load is limited in publicly available literature, highlighting an area for further quantitative research.

Experimental Protocols

The analysis of this compound from plant cuticular wax involves two primary stages: extraction of the surface lipids followed by chemical analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Cuticular Wax Extraction

This protocol is designed for the rapid extraction of epicuticular waxes with minimal contamination from internal lipids.

-

Sample Collection: Harvest fresh, undamaged aerial plant material (e.g., leaves, stems). Measure the surface area of the samples using a leaf area meter or image analysis software (e.g., ImageJ) for later quantification of wax coverage (in µg/cm²).

-

Internal Standard Addition: Prepare a stock solution of an internal standard that is not naturally present in the wax, such as tetracosane (C24 alkane), in the extraction solvent. This is critical for accurate quantification.

-

Solvent Immersion: Immerse the plant material in a glass beaker containing a non-polar solvent such as chloroform or hexane for a brief period (30-60 seconds).[3][4] The short duration prevents the dissolution of intracellular lipids. Agitate gently.

-

Solvent Collection: Decant the solvent, now containing the dissolved cuticular waxes, into a clean glass vial. A second brief wash can be performed and pooled with the first extract to ensure complete recovery.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C) to concentrate the wax extract.

Protocol for GC-MS Analysis

To prepare the wax extract for GC-MS, polar functional groups must be derivatized to increase their volatility.

-

Derivatization: Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried wax sample.[5] Cap the vial tightly and heat at 70-75°C for 60 minutes. This process converts the hydroxyl group of this compound into a more volatile trimethylsilyl (TMSi) ether.

-

Final Preparation: After cooling, evaporate the derivatization reagents under a stream of nitrogen. Re-dissolve the derivatized sample in a known volume of hexane or chloroform for injection into the GC-MS system.

-

GC-MS Instrumentation and Conditions:

-

Injector: Splitless or on-column injection at a temperature of ~250-290°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm), is commonly used.[6]

-

Oven Temperature Program: An initial temperature of ~80-100°C held for 1-2 minutes, followed by a ramp of 5-15°C/min up to a final temperature of ~310-320°C, which is then held for 10-20 minutes to elute all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-650.

-

-

Compound Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching its spectrum against established libraries (e.g., NIST, Wiley).[3][7]

-

Quantification: The amount of this compound is calculated by comparing its peak area to that of the known amount of internal standard added at the beginning of the extraction.

-

Bioactivity and Potential Applications

While research specifically targeting the bioactivity of pure 1-heneicosanol is emerging, its role as a component of plant waxes and policosanol mixtures suggests several areas of interest for drug development and scientific research.

-

Analytical Standard: Due to its defined structure and presence in plant waxes, 1-heneicosanol is used as a reference compound and analytical standard for the characterization of complex lipid fractions.[1]

-

Component of Policosanols: this compound is a constituent of policosanol mixtures extracted from sources like green tea.[1] Policosanols are studied for their potential health benefits, including cholesterol management and cardiovascular health, making their individual components, like this compound, of interest to nutraceutical and pharmaceutical researchers.

-

Agrochemical and Industrial Applications: As a long-chain fatty alcohol, this compound possesses surfactant properties and can be used as an intermediate in the synthesis of lubricants and cosmetic formulations.[1] Its presence in cuticular wax also informs research into plant-insect and plant-pathogen interactions, potentially guiding the development of bio-inspired pesticides or crop protection strategies.

Conclusion

1-Heneicosanol is a conserved component of the cuticular surface wax in a diverse range of plant species. Synthesized via the fatty acid elongation and subsequent reduction in the epidermal cells, it contributes to the protective barrier of the plant cuticle. Although typically found in lower quantities compared to other wax constituents, its analysis provides valuable chemotaxonomic and physiological information. The standardized protocols for solvent extraction and GC-MS analysis detailed in this guide provide a robust framework for its identification and quantification. Further research into the specific biological activities of this compound and its precise quantitative variation in response to environmental stress will continue to enhance its relevance for researchers, scientists, and professionals in drug and agrochemical development.

References

- 1. 1-Heneicosanol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic changes to the plant cuticle include the production of volatile cuticular wax–derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Heneicosanol: A Comprehensive Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanol, a 21-carbon long-chain saturated fatty alcohol, has emerged as a molecule of interest in the field of pharmacology, primarily for its notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. It details the available quantitative data on its biological activities, outlines the experimental protocols used in key studies, and presents a proposed mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Introduction

This compound (C₂₁H₄₄O) is a long-chain primary fatty alcohol found in various natural sources, including plants and insects.[1][2] While it has been utilized in the cosmetic and fragrance industries, recent scientific investigations have begun to uncover its potential therapeutic value.[3] The primary focus of current research has been on its efficacy as an antimicrobial and antifungal agent. This guide synthesizes the existing data to provide a clear and structured understanding of this compound's therapeutic potential.

Antimicrobial and Antifungal Activity

The most well-documented therapeutic application of this compound is its activity against a range of pathogenic microorganisms. A key study involving 1-heneicosanol isolated from the plant Senecio coluhuapiensis has provided significant quantitative data in this area.[4][5]

Quantitative Data Summary

The antimicrobial and antifungal efficacy of 1-heneicosanol has been quantified through minimum inhibitory concentration (MIC) values and other measures of activity. The following tables summarize the key findings from the study by Arancibia et al. (2016).[4]

Table 1: Antibacterial and Antifungal Activity of 1-Heneicosanol [4]

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive bacterium | 250 µg/ml |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacterium | 250 µg/ml |

| Candida albicans | NIM 982879 | Yeast | 250 µg/ml |

| Candida krusei | ATCC 6258 | Yeast | 250 µg/ml |

Table 2: Phytopathogenic Fungus Inhibition by 1-Heneicosanol [4]

| Concentration (µg/ml) | Effect on Botrytis cinerea Germinative Tube |

| 80 | Most active concentration for reduction |

| 40 | Lower activity |

| 20 | Lower activity |

| 10 | Not active |

| 5 | Not active |

Experimental Protocols

The following methodologies were employed to determine the antimicrobial and antifungal activity of 1-heneicosanol.[4]

-

Plant Material: Aerial parts of Senecio coluhuapiensis were collected, dried, and ground.

-

Extraction: The ground plant material was macerated with dichloromethane (CH₂Cl₂) at room temperature.

-

Fractionation: The resulting extract was fractionated using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-